molecular formula C17H18ClN5O4 B12789126 3'-Azido-5'-O-p-chlorobenzyl-3'-deoxythymidine CAS No. 121456-56-2

3'-Azido-5'-O-p-chlorobenzyl-3'-deoxythymidine

Cat. No.: B12789126
CAS No.: 121456-56-2
M. Wt: 391.8 g/mol
InChI Key: HPSFTOLBAMMQHO-RRFJBIMHSA-N
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Description

3’-Azido-5’-O-p-chlorobenzyl-3’-deoxythymidine is a synthetic nucleoside analogue. It is structurally related to thymidine, a natural nucleoside, but with modifications that include an azido group at the 3’ position and a p-chlorobenzyl group at the 5’ position. These modifications confer unique properties to the compound, making it of interest in various scientific fields, particularly in antiviral research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-5’-O-p-chlorobenzyl-3’-deoxythymidine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of thymidine, followed by the introduction of the azido group at the 3’ position. This is often achieved using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4). The p-chlorobenzyl group is then introduced at the 5’ position through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Azido-5’-O-p-chlorobenzyl-3’-deoxythymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’-Azido-5’-O-p-chlorobenzyl-3’-deoxythymidine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 3’-Azido-5’-O-p-chlorobenzyl-3’-deoxythymidine involves its incorporation into viral DNA by reverse transcriptase. The presence of the azido group at the 3’ position prevents the formation of the 5’ to 3’ phosphodiester linkage, thereby terminating DNA chain elongation. This effectively halts viral replication. Additionally, the compound can cause telomere shortening by inhibiting telomerase activity, which is crucial for the maintenance of telomere length in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3’-Azido-5’-O-p-chlorobenzyl-3’-deoxythymidine lies in its dual modifications, which enhance its antiviral activity and provide additional functional groups for further chemical modifications. This makes it a versatile compound for various research applications .

Properties

CAS No.

121456-56-2

Molecular Formula

C17H18ClN5O4

Molecular Weight

391.8 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-[(4-chlorophenyl)methoxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C17H18ClN5O4/c1-10-7-23(17(25)20-16(10)24)15-6-13(21-22-19)14(27-15)9-26-8-11-2-4-12(18)5-3-11/h2-5,7,13-15H,6,8-9H2,1H3,(H,20,24,25)/t13-,14+,15+/m0/s1

InChI Key

HPSFTOLBAMMQHO-RRFJBIMHSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COCC3=CC=C(C=C3)Cl)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COCC3=CC=C(C=C3)Cl)N=[N+]=[N-]

Origin of Product

United States

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